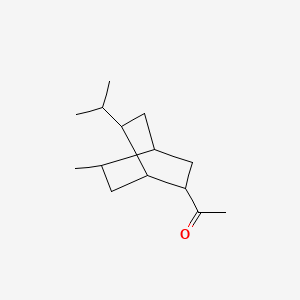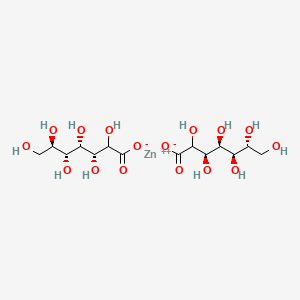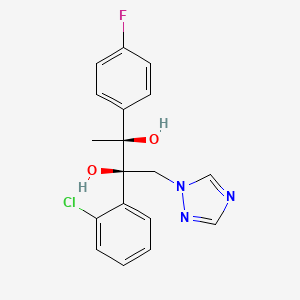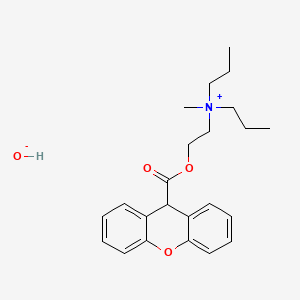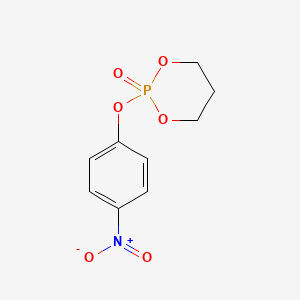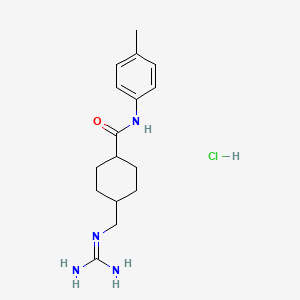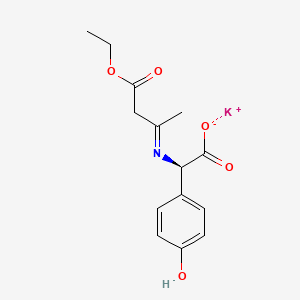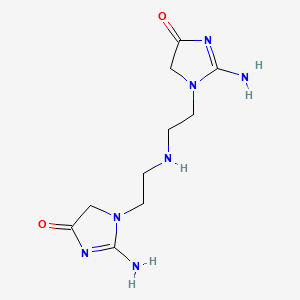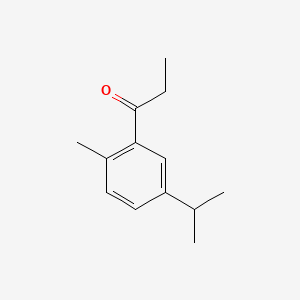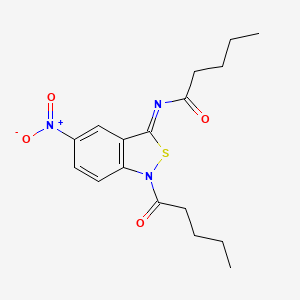
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor followed by acylation to introduce the oxopentyl group. The final step involves the formation of the ylidene linkage with pentanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to scale up the synthesis while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring can bind to specific enzymes, inhibiting their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar structures but different substituents on the benzisothiazole ring.
Nitrobenzene Derivatives: Compounds with nitro groups attached to benzene rings, exhibiting different reactivity and biological activities.
Uniqueness
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Propriétés
Numéro CAS |
106532-66-5 |
|---|---|
Formule moléculaire |
C17H21N3O4S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-(5-nitro-1-pentanoyl-2,1-benzothiazol-3-ylidene)pentanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-3-5-7-15(21)18-17-13-11-12(20(23)24)9-10-14(13)19(25-17)16(22)8-6-4-2/h9-11H,3-8H2,1-2H3 |
Clé InChI |
DXAQJFFBBWXAAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


